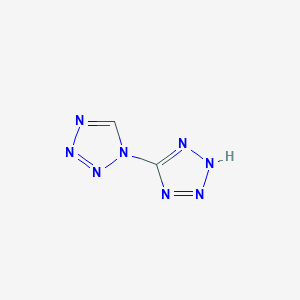
1,5'-Bi-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5’-Bi-1H-tetrazole is a nitrogen-rich heterocyclic compound consisting of two tetrazole rings connected by a single bond. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. The unique structure of 1,5’-Bi-1H-tetrazole allows it to exhibit interesting chemical properties and reactivity, which have been explored in numerous research studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5’-Bi-1H-tetrazole can be synthesized through various methods, including the cycloaddition reactions of nitriles and azides. One common approach involves the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . Another method includes the use of triethyl orthoformate and sodium azide . These reactions typically occur under mild conditions and can be optimized using microwave-assisted synthesis or heterogeneous catalysis .
Industrial Production Methods: Industrial production of 1,5’-Bi-1H-tetrazole often involves scalable methods such as the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,5’-Bi-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Undergoes substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as nitric acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,5’-Bi-1H-tetrazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,5’-Bi-1H-tetrazole involves its ability to stabilize negative charges through electron delocalization. This property allows it to interact with various molecular targets, including enzymes and receptors. In medicinal chemistry, tetrazoles act as bioisosteres of carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds . The compound’s electron-donating and electron-withdrawing properties also contribute to its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1H-Tetrazole: A simpler tetrazole compound with similar reactivity but lower nitrogen content.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry as bioisosteres.
Bis-tetrazoles: Compounds with two tetrazole rings, similar to 1,5’-Bi-1H-tetrazole, but with different connectivity and properties.
Uniqueness: 1,5’-Bi-1H-tetrazole is unique due to its specific connectivity of two tetrazole rings, which imparts distinct chemical properties and reactivity. Its high nitrogen content and stability make it particularly valuable in applications requiring high-energy materials and bioisosteric replacements .
Propiedades
Número CAS |
103518-52-1 |
|---|---|
Fórmula molecular |
C2H2N8 |
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
1-(2H-tetrazol-5-yl)tetrazole |
InChI |
InChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8) |
Clave InChI |
LPLVKWNKTRXFDN-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=NN1C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)


![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)



![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)


